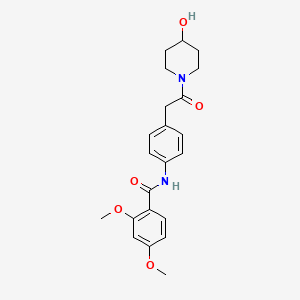

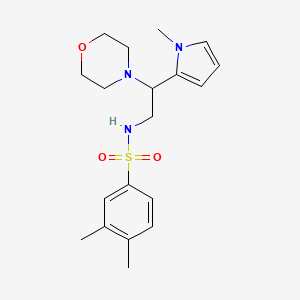

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

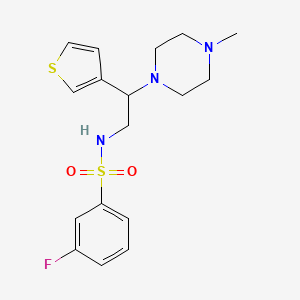

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen

Reductive Chemistry and Hypoxia-Selective Cytotoxicity

Research into the reductive chemistry of novel hypoxia-selective cytotoxins, such as certain benzamide derivatives, has shown that these compounds exhibit selective toxicity for hypoxic cells. This selectivity is due to oxygen-inhibited enzymatic reduction, making these compounds particularly interesting for targeting hypoxic tumor cells, a common feature of many types of cancer (Palmer et al., 1995).

Electrocatalytic Determination and Biosensing Applications

Another research direction involves the development of biosensors using modified electrodes, such as those modified with benzamide derivatives for the electrocatalytic determination of bio-relevant molecules. These studies contribute to the field of electrochemistry and biosensing, demonstrating the versatility of benzamide derivatives in the development of analytical tools (Karimi-Maleh et al., 2014).

Metabolic Stability and Conversion

Investigations into the metabolic stability and conversion of benzamide derivatives provide insights into how these compounds are processed in biological systems. Understanding the metabolism of these compounds is crucial for their potential therapeutic applications and for predicting their behavior in biological environments (Ross et al., 1983).

Histone Deacetylase Inhibition

Research on N-acylhydrazone derivatives of benzamides has highlighted their potential as histone deacetylase (HDAC) inhibitors. These compounds are of interest for cancer therapy, as they can modulate gene expression by affecting chromatin structure, thereby influencing cancer cell growth and survival (Rodrigues et al., 2016).

Electrocatalytic Reactions and Redox Chemistry

The electrocatalytic applications of benzamide derivatives, especially those involving N-oxyl species, are significant in the field of organic synthesis and industrial chemistry. These compounds are used as catalysts for selective oxidation reactions, showcasing their importance in synthetic chemistry and materials science (Nutting et al., 2018).

Zukünftige Richtungen

The development of new piperidine derivatives is an active area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . Future research will likely continue to explore the synthesis and potential applications of new piperidine derivatives.

Eigenschaften

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-28-18-7-8-19(20(14-18)29-2)22(27)23-16-5-3-15(4-6-16)13-21(26)24-11-9-17(25)10-12-24/h3-8,14,17,25H,9-13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVFEDKVFIWAHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2848395.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2848402.png)

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2848403.png)

![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2848408.png)

![N-(2,3-dichlorophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2848412.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2848418.png)